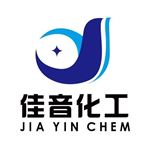- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shandong Feiyang Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Alkaline earth metal oxoanionic compounds
Alkaline earth metal oxoanionic compounds are a class of inorganic compounds characterized by the presence of oxoanions derived from alkaline earth metals such as calcium (Ca), magnesium (Mg), strontium (Sr), and barium (Ba). These compounds exhibit various polymeric structures, often forming anionic species that can be involved in complexation with metal ions or other ligands. The structure and reactivity of these oxoanions vary widely depending on the metal center and the specific oxidation state, ranging from monomeric to extended polymeric chains.
For example, calcium oxalate (CaC2O4) crystallizes in a monoclinic lattice with extensive hydrogen bonding networks, while magnesium sulfate heptahydrate (MgSO4·7H2O) forms intricate hydrated layers. Oxoanionic compounds of alkaline earth metals are significant in both industrial and research contexts due to their diverse applications. In pharmaceuticals, they serve as precursors for the synthesis of various active drug ingredients. In analytical chemistry, these compounds are used as titrants or precipitating agents, facilitating precise determinations of metal ions in solution. Additionally, they play crucial roles in catalysis, environmental remediation, and materials science.


Alkaline earth metal phosphates
Alkaline earth metal arsenites
Alkaline earth metal periodates
Alkaline earth metal sulfates
Alkaline earth metal chromates
Alkaline earth metal hypochlorites
Alkaline earth metal nitrates
Alkaline earth metal hypophosphites
Alkaline earth metal aluminates
Alkaline earth metal stannates
Alkaline earth metal silicates
Alkaline earth metal dithionites
Alkaline earth metal thiosulfates
Alkaline earth metal sulfites
Alkaline earth metal selenites
Alkaline earth metal chlorates
Alkaline earth metal tungstates
Alkaline earth metal pyrophosphates
Alkaline earth metal manganates
Alkaline earth metal iodates
Alkaline earth metal hydroxides
Alkaline earth metal molybdates
Alkaline earth metal perchlorates
Alkaline earth metal selenates
Alkaline earth metal bromates
Alkaline earth metal perrhenates
Alkaline earth metal arsenates
Alkaline earth metal permanganates
-
Silane-Based Surface Modification with 3-Aminopropyltriethoxysilane in Chemical BiopharmaceuticalsSilane-Based Surface Modification with 3-Aminopropyltriethoxysilane in Chemical Biopharmaceuticals Surface modification is a critical process in the field of chemical biopharmaceuticals, enabling the enhancement of material properties for diverse biomedical applications. Among various surface modification techniques, silane-based chemistry has emerged as a powerful tool due to its ability to...
-
5-Chlorothiophene-2-Carboxylic Acid: A Potential Building Block in Chemical Biopharmaceuticals5-Chlorothiophene-2-Carboxylic Acid: A Potential Building Block in Chemical Biopharmaceuticals Introduction to 5-Chlorothiophene-2-Carboxylic Acid Chemical biopharmaceuticals represent a critical intersection of chemistry and medicine, where innovative compounds are designed to address unmet medical needs. Among these compounds, 5-Chlorothiophene-2-Carboxylic Acid has emerged as a promising...
-
Vitamin E: Unlocking its Therapeutic Potential in Chemical BiopharmaceuticalsVitamin E: Unlocking its Therapeutic Potential in Chemical Biopharmaceuticals Introduction to Vitamin E and Its Role in Biomedicine Vitamin E, a group of fat-soluble antioxidants, has garnered significant attention in the field of chemical biopharmaceuticals due to its diverse therapeutic potentials. Beyond its well-known role as an essential nutrient, Vitamin E has emerged as a promising lead...
-
The Role of Phenoxyethanol in Modern BiopharmaceuticalsThe Role of Phenoxyethanol in Modern Biopharmaceuticals Phenoxyethanol, also known as ethyl phenyl ether or EPP, is a versatile compound that has found significant applications in the field of biomedicine and biopharmaceuticals. This article delves into its synthesis, applications, and role in modern drug delivery systems. Synthesis and Structure Phenoxyethanol is a derivative of phenol and...
-
Ezetimibe: A Review of its Mechanism of Action and Clinical Efficacy in Treating HypercholesterolemiaEzetimibe: A Review of its Mechanism of Action and Clinical Efficacy in Treating Hypercholesterolemia Introduction Ezetimibe is a medication primarily used in the management of hypercholesterolemia, a condition characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) in the blood. Approved for use in combination with other medications such as statins, Ezetimibe has become an...





